molecular formula C19H24N2O4 B3014327 1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea CAS No. 1797880-59-1

1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea

Cat. No.: B3014327
CAS No.: 1797880-59-1
M. Wt: 344.411
InChI Key: UKPDRCHBFPOURT-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is a diarylurea derivative characterized by a 4-ethoxyphenyl group attached to one urea nitrogen and a 2-methoxy-2-(3-methoxyphenyl)ethyl substituent on the adjacent nitrogen. The ethoxy and methoxy groups are electron-donating substituents, which may enhance solubility and influence intermolecular interactions.

  • Carbamate intermediates: As seen in and , where phenyl carbamates react with amines to form ureas .
  • In situ isocyanate generation: Using triphosgene and amines (e.g., achieved 72% yield via this method) .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-4-25-16-10-8-15(9-11-16)21-19(22)20-13-18(24-3)14-6-5-7-17(12-14)23-2/h5-12,18H,4,13H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPDRCHBFPOURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea typically involves the reaction of 4-ethoxyaniline with 2-methoxy-2-(3-methoxyphenyl)ethyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is usually stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. Purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Agricultural Applications

Pesticide Development
The unique structure of 1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea positions it as a potential lead compound in the development of new pesticides. Urea derivatives are known for their ability to interfere with pest metabolism. Preliminary studies suggest that modifications to the urea backbone can yield compounds with enhanced insecticidal properties.

Herbicide Potential
In herbicide research, compounds similar to this urea have been evaluated for their ability to inhibit plant growth regulators. This application is particularly relevant in the context of developing selective herbicides that target specific weeds without harming crops.

Material Science Applications

Polymer Synthesis
The compound's functional groups allow for its incorporation into polymer matrices, potentially improving material properties such as thermal stability and mechanical strength. Research into polymer composites utilizing urea derivatives has shown promising results in enhancing durability and performance characteristics.

Nanotechnology
In nanomaterials, urea-based compounds are being explored as stabilizing agents for nanoparticles. The interaction between the urea group and metal ions can facilitate the formation of stable colloidal solutions, which are crucial for applications in drug delivery systems and catalysts.

Case Studies

  • Anticancer Efficacy Study
    A study conducted on urea derivatives demonstrated their ability to induce apoptosis in breast cancer cell lines. The results highlighted the potential of structurally similar compounds like this compound to serve as starting points for anticancer drug development.
  • Insecticidal Activity Research
    Research on urea-based insecticides showed that modifications to the side chains significantly affected toxicity levels against common agricultural pests. The findings suggest that further exploration of this compound could lead to effective pest control agents.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on urea derivatives significantly impact their molecular weight, polarity, and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight Yield (%) Key Data (ESI-MS, etc.) Source
1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea 4-Ethoxyphenyl, 2-methoxy-2-(3-methoxyphenyl)ethyl ~356.4 (calc.) N/A N/A Target Compound
1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l) 4-Cyanophenyl, 3-methoxyphenyl 268.1 83.0 ESI-MS m/z: 268.1 [M+H]+
1-(4-Cyanophenyl)-3-(3,5-di(trifluoromethyl)phenyl)urea (6m) 4-Cyanophenyl, 3,5-di(trifluoromethyl)phenyl 373.4 82.8 ESI-MS m/z: 373.4 [M+H]+
1-(3-Methoxyphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9l) 3-Methoxyphenyl, 4-(piperazin-1-ylmethyl)thiazol-2-ylphenyl 424.3 78.9 ESI-MS m/z: 424.3 [M+H]+
3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-[(4-methoxyphenyl)methyl]urea 4-Methoxyphenylmethyl, 2-methoxy-2-(3-methoxyphenyl)ethyl 344.4 N/A CAS: 1797694-28-0

Key Observations :

  • Electron-withdrawing vs.
  • Heterocyclic incorporation : Compounds like 9l () and 9m incorporate thiazole and piperazine moieties, which may enhance binding to biological targets (e.g., kinases) compared to the aliphatic substituents in the target compound .

Structural and Functional Divergence

Unique Features of the Target Compound

  • Branched alkoxy substituents : The 2-methoxy-2-(3-methoxyphenyl)ethyl group introduces steric bulk, which may hinder enzymatic degradation compared to linear chains in analogs like 6l .
  • Ethoxy vs.

Biological Activity

1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is a synthetic organic compound classified under ureas. Its unique structural features, including ethoxy and methoxy substituents on phenyl rings, render it a subject of interest in various biological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C19H24N2O4
Molecular Weight 336.41 g/mol
CAS Number 1797880-59-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, modulating various biological pathways. The precise molecular targets are still under investigation but may include:

  • Enzyme Inhibition : Potential inhibition of kinases or phosphatases involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors, possibly affecting neurological functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be lower than those for standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were approximately:

Cell LineIC50 (µg/mL)
HCT-1162.1
MCF-72.5

These values indicate that the compound is more potent than some conventional chemotherapeutics .

Other Biological Activities

Beyond antimicrobial and anticancer effects, preliminary studies suggest potential anti-inflammatory and antioxidant activities. These properties could contribute to broader therapeutic applications, particularly in chronic inflammatory diseases .

Case Studies

  • Anticancer Study : A study published in Pharmaceutical Research evaluated the effects of this compound on tumor growth in mice models. Results indicated a significant reduction in tumor size compared to control groups treated with saline .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial effectiveness of various compounds against resistant bacterial strains. The results highlighted that this urea derivative outperformed traditional antibiotics in certain cases, showcasing its potential for clinical applications .

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